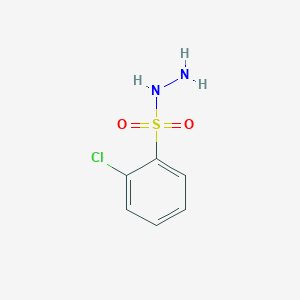
2-Chlorobenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorobenzenesulfonohydrazide is a chemical compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 . It appears as a white to off-white powder or crystals .
Molecular Structure Analysis
The InChI code for 2-Chlorobenzenesulfonohydrazide is1S/C6H7ClN2O2S/c7-5-3-1-2-4-6(5)12(10,11)9-8/h1-4,9H,8H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
2-Chlorobenzenesulfonohydrazide is a white to off-white powder or crystals . The compound should be stored in a freezer .Wissenschaftliche Forschungsanwendungen
Heavy Metal Ion Sensing
2-Chlorobenzenesulfonohydrazide derivatives have been utilized in the development of sensors for heavy metal ions. A study by Asiri et al. (2018) reported the synthesis of (E)-N′-chlorobenzylidene-benzenesulfonohydrazide (CBBSH) molecules. These molecules were used to create a sensitive and selective sensor for manganese ions (Mn2+), demonstrating significant potential for industrial and environmental applications.
Crystallography and Structural Analysis
Research has focused on the crystal structures of 2-Chlorobenzenesulfonohydrazide derivatives to understand their structural and supramolecular features. Salian et al. (2018) studied the effect of substitution on the structural characteristics of these compounds, contributing valuable insights into their physical and chemical properties.
Molecular Electronic Structure and Nonlinear Optical Properties
The molecular electronic structure and nonlinear optical properties of 2-Chlorobenzenesulfonohydrazide derivatives have been a subject of study. Sasikala et al. (2017) investigated these aspects in (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide (CBMBSH), highlighting its potential in photonics and optoelectronics.
Applications in Neurodegenerative Diseases
Research by Avram et al. (2021) on Schiff bases derived from 2-Chlorobenzenesulfonohydrazide proposed their applicability in treating neurodegenerative diseases like Alzheimer’s. This suggests potential pharmacological applications in the field of neuropsychiatry.
Antimicrobial Activity
Studies have also explored the antimicrobial properties of 2-Chlorobenzenesulfonohydrazide derivatives. Aslan et al. (2013) synthesized and characterized benzenesulfonicacid-1-methylhydrazide derivatives and evaluated their antimicrobial efficacy, indicating their potential in developing new antimicrobial agents.
Solvent-Free Organic Synthesis
In the context of green chemistry, 2-Chlorobenzenesulfonohydrazide derivatives have been employed in solvent-free organic synthesis. Phonchaiya et al. (2009) demonstrated the Cannizzaro reaction with 2-chlorobenzaldehyde, showcasing an environmentally friendly approach to chemical synthesis.
Safety and Hazards
The safety information for 2-Chlorobenzenesulfonohydrazide indicates that it is potentially dangerous. The compound has been assigned the signal word “Danger” and is associated with the hazard statements H228, H315, and H319 . These statements correspond to flammable solids, skin irritation, and serious eye irritation, respectively .
Eigenschaften
IUPAC Name |
2-chlorobenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-3-1-2-4-6(5)12(10,11)9-8/h1-4,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYCJRIKOCVGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2678368.png)
![N-[(2Z)-5,6-dimethoxy-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2678369.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2678372.png)
![N-1,3-benzodioxol-5-yl-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2678373.png)
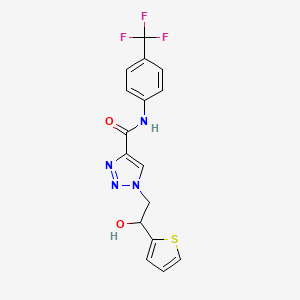
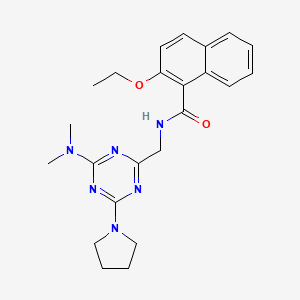

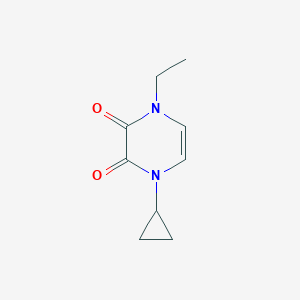
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2678382.png)
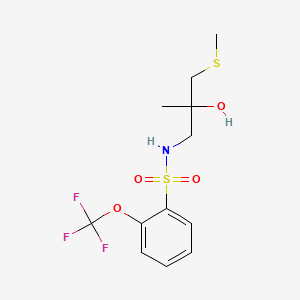
![1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine](/img/structure/B2678387.png)
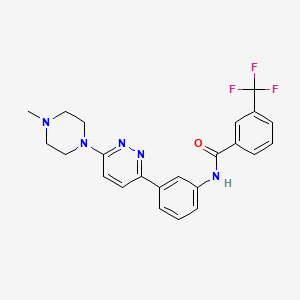
![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678389.png)
![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2678390.png)